

# "Methyl 3,5-dibromo-4-hydroxybenzoate CAS number"

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## Compound of Interest

Compound Name: Methyl 3,5-dibromo-4-hydroxybenzoate

Cat. No.: B1581642

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An In-depth Technical Guide to **Methyl 3,5-dibromo-4-hydroxybenzoate**

## Introduction

**Methyl 3,5-dibromo-4-hydroxybenzoate** is a halogenated aromatic compound that serves as a valuable intermediate in organic synthesis. Its structure, featuring a hydroxyl group and two bromine atoms ortho to it on a benzene ring, provides multiple reactive sites for further chemical modifications. This guide offers a comprehensive overview of its chemical and physical properties, a plausible synthetic pathway with mechanistic considerations, analytical characterization methods, its applications in research and drug development, and essential safety and handling protocols. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who require a detailed understanding of this versatile building block.

## Section 1: Chemical Identity and Physicochemical Properties

**Methyl 3,5-dibromo-4-hydroxybenzoate** is a white to off-white crystalline powder. Its core identity is defined by the Chemical Abstracts Service (CAS) number 41727-47-3.<sup>[1][2]</sup> The molecular structure consists of a methyl benzoate core with bromine substituents at the 3 and 5 positions and a hydroxyl group at the 4 position.

Table 1: Chemical Identifiers and Properties

Property	Value	Source(s)
CAS Number	41727-47-3	[1][2]
Molecular Formula	C <sub>8</sub> H <sub>6</sub> Br <sub>2</sub> O <sub>3</sub>	[1][2][3]
Molecular Weight	309.94 g/mol	[1][3][4]
IUPAC Name	methyl 3,5-dibromo-4-hydroxybenzoate	[2][3][5]
Synonyms	Benzoic acid, 3,5-dibromo-4-hydroxy-, methyl ester; 3,5-Dibromo-4-hydroxybenzoic Acid Methyl Ester	[1]
Appearance	White to Almost white powder to crystal	[6]
Melting Point	119.0-125.0 °C	[2][5]
SMILES	<chem>COC(=O)C1=CC(Br)=C(O)C(Br)=C1</chem>	[2][3][5]
InChI Key	NVGJGYZKXBLIKY-UHFFFAOYSA-N	[2][3][5]

## Section 2: Synthesis and Mechanistic Insights

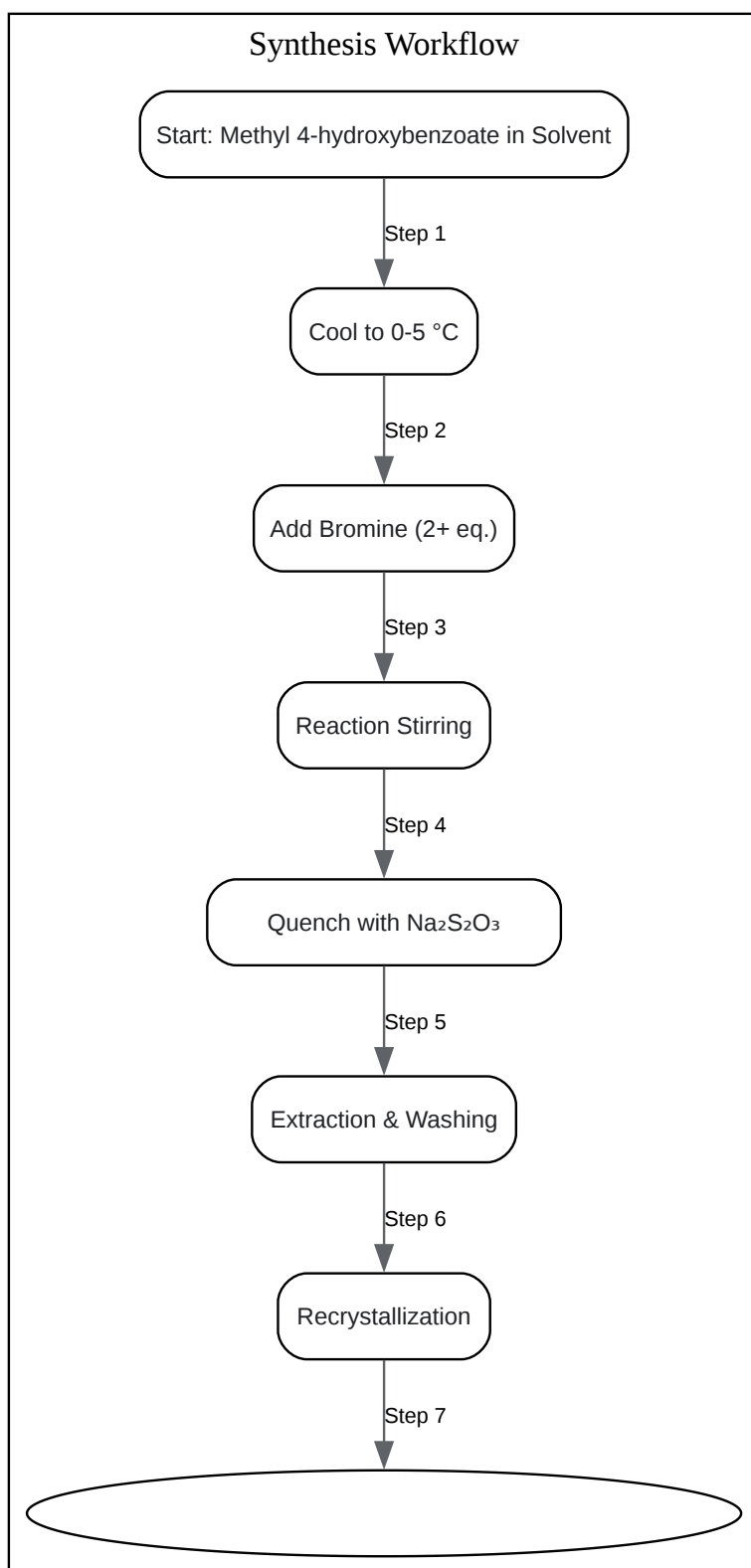
The synthesis of **Methyl 3,5-dibromo-4-hydroxybenzoate** typically involves the electrophilic bromination of methyl 4-hydroxybenzoate. The hydroxyl group is a strongly activating, ortho-, para-directing group. Since the para position is occupied by the methyl ester group, electrophilic substitution is directed to the two ortho positions, which are highly activated.

The reaction of methyl p-hydroxybenzoate with bromine can lead to a mixture of the mono-brominated product (methyl 3-bromo-4-hydroxybenzoate) and the di-brominated product (**methyl 3,5-dibromo-4-hydroxybenzoate**).<sup>[7]</sup> To favor the formation of the disubstituted product, a molar excess of the brominating agent is typically used.

## Plausible Synthetic Protocol

The following is a generalized, plausible protocol for the synthesis of **methyl 3,5-dibromo-4-hydroxybenzoate**.

- **Dissolution:** Dissolve methyl 4-hydroxybenzoate in a suitable solvent, such as glacial acetic acid or a halogenated alkane like dichloromethane.<sup>[7]</sup>
- **Cooling:** Cool the solution in an ice bath to a temperature between 0-5 °C.<sup>[7]</sup>
- **Bromination:** Slowly add at least two equivalents of liquid bromine dropwise to the cooled solution while stirring. The temperature should be carefully controlled during the addition to prevent unwanted side reactions.
- **Reaction:** Allow the reaction to stir at a low temperature or room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC).
- **Quenching:** Quench the reaction by adding an aqueous solution of a reducing agent like sodium thiosulfate ( $\text{Na}_2\text{S}_2\text{O}_3$ ) to consume any unreacted bromine.<sup>[7]</sup>
- **Work-up:** Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
- **Purification:** Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as toluene, to yield the final product.<sup>[7]</sup>



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Caption: A generalized workflow for the synthesis of **Methyl 3,5-dibromo-4-hydroxybenzoate**.

## Section 3: Analytical Characterization

The identity and purity of **Methyl 3,5-dibromo-4-hydroxybenzoate** are confirmed using standard analytical techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - $^1\text{H}$  NMR: The proton NMR spectrum is expected to show a singlet for the two equivalent aromatic protons, a singlet for the phenolic hydroxyl proton, and a singlet for the methyl ester protons.
  - $^{13}\text{C}$  NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons (with different signals for the substituted and unsubstituted carbons), and the methyl carbon.[\[3\]](#)
- Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The presence of two bromine atoms will result in a characteristic isotopic pattern (M, M+2, M+4) due to the natural abundance of the  $^{79}\text{Br}$  and  $^{81}\text{Br}$  isotopes.[\[3\]](#)
- Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the O-H stretch of the phenol, the C=O stretch of the ester, and C-Br stretches.[\[3\]](#)

Table 2: Key Spectral Data

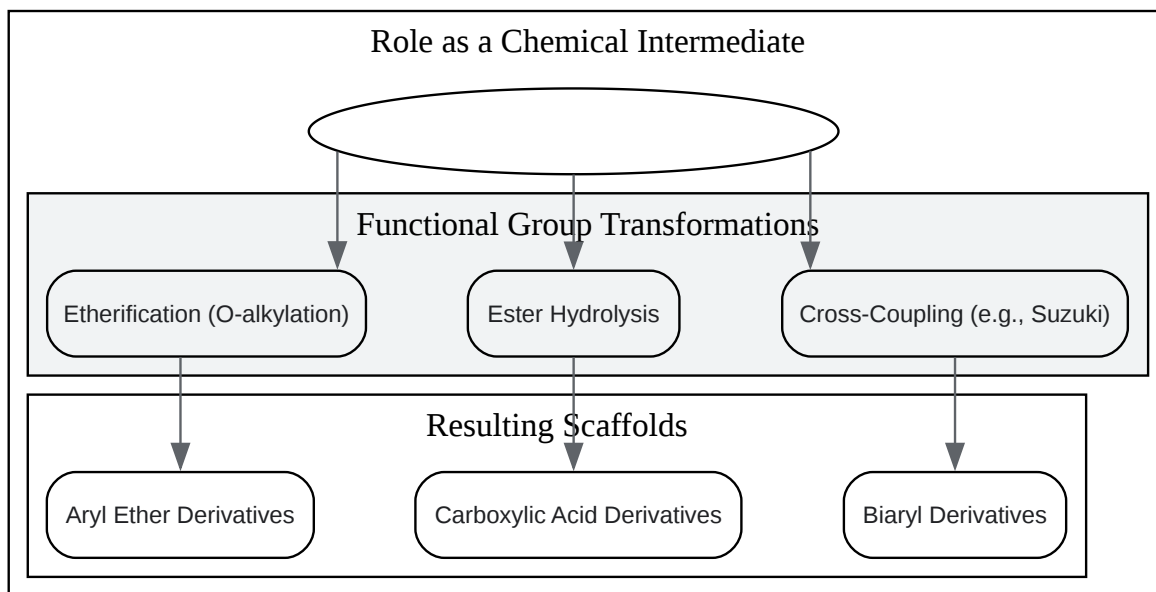
Technique	Key Peaks/Signals	Source(s)
$^{13}\text{C}$ NMR	Spectral data available in databases.	<a href="#">[3]</a>
GC-MS	Top mass-to-charge ratio (m/z) peaks at 279, 62, and 277.	<a href="#">[3]</a>
ATR-IR	Spectrum available in databases.	<a href="#">[3]</a>

## Section 4: Applications in Research and Drug Development

**Methyl 3,5-dibromo-4-hydroxybenzoate** is primarily utilized as a chemical intermediate for the synthesis of more complex molecules. The functional groups on the molecule—the phenolic hydroxyl, the methyl ester, and the bromine atoms—offer multiple avenues for synthetic transformations.

- **Building Block:** It serves as a foundational structure for introducing a 3,5-dibromo-4-hydroxyphenyl moiety into larger molecules.
- **Derivatization:**
  - The hydroxyl group can be alkylated to form ethers or acylated to form esters, which is a common strategy in medicinal chemistry to alter a compound's solubility, lipophilicity, and biological activity.<sup>[8]</sup>
  - The ester group can be hydrolyzed to the corresponding carboxylic acid (3,5-dibromo-4-hydroxybenzoic acid) or converted to an amide.
  - The bromine atoms can be replaced through various cross-coupling reactions (e.g., Suzuki, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds, allowing for the construction of complex molecular architectures.

While specific, large-scale applications in established drugs are not widely documented, its structural motifs are present in various biologically active compounds, suggesting its potential as a scaffold in drug discovery.<sup>[8]</sup> Structurally related bromo-hydroxybenzoates are used in the preparation of selective inhibitors and other complex molecules for scientific research.<sup>[9]</sup>



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Caption: Synthetic utility of **Methyl 3,5-dibromo-4-hydroxybenzoate** as an intermediate.

## Section 5: Safety, Handling, and Storage

**Methyl 3,5-dibromo-4-hydroxybenzoate** is classified as an irritant.[3] Proper safety precautions must be observed when handling this chemical.

Table 3: GHS Hazard Information

Hazard Statement	Code	Description	Source(s)
Skin Corrosion/Irritation	H315	Causes skin irritation	[3][10][11][12]
Serious Eye Damage/Irritation	H319	Causes serious eye irritation	[3][10][11][12]
Specific target organ toxicity — single exposure	H335	May cause respiratory irritation	[3][10][11]

## Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood.[\[6\]](#)[\[11\]](#)[\[13\]](#)
- Eye Protection: Wear safety glasses with side-shields or goggles.[\[6\]](#)[\[11\]](#)
- Hand Protection: Wear compatible chemical-resistant gloves.[\[6\]](#)[\[11\]](#)
- Skin and Body Protection: Wear a lab coat or other appropriate protective clothing to prevent skin exposure.[\[6\]](#)[\[11\]](#)
- Hygiene: Wash hands thoroughly after handling.[\[11\]](#)[\[13\]](#) Avoid breathing dust.[\[6\]](#)[\[11\]](#)

## First Aid Measures

- If on Skin: Wash with plenty of soap and water.[\[11\]](#)[\[13\]](#)
- If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[\[11\]](#)[\[13\]](#)
- If Inhaled: Remove person to fresh air and keep comfortable for breathing.[\[11\]](#)[\[13\]](#)
- If Swallowed: Clean mouth with water and get medical attention.[\[6\]](#)

## Storage

Store in a tightly closed container in a dry, cool, and well-ventilated place.[\[6\]](#)[\[11\]](#)[\[13\]](#)

## Conclusion

**Methyl 3,5-dibromo-4-hydroxybenzoate**, identified by CAS number 41727-47-3, is a key synthetic intermediate with a well-defined set of physicochemical properties. Its synthesis is straightforward via the electrophilic bromination of methyl 4-hydroxybenzoate. The compound's utility lies in the versatility of its functional groups, which allow for a wide range of chemical modifications, making it a valuable building block for creating complex organic molecules. While it may cause skin, eye, and respiratory irritation, it can be handled safely by adhering to standard laboratory safety protocols. For researchers in medicinal chemistry and organic



synthesis, this compound represents a valuable tool for the development of novel molecular entities.

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